molecular formula C₂₂H₁₉Cl₄NO₁₁ B1142132 2-Deoxy-2-(tetrachlorophthalimido)-d- CAS No. 174356-26-4

2-Deoxy-2-(tetrachlorophthalimido)-d-

Cat. No.: B1142132
CAS No.: 174356-26-4
M. Wt: 615.2
InChI Key:
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Description

2-Deoxy-2-(tetrachlorophthalimido)-d- is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-(tetrachlorophthalimido)-d- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Acetylation: Introduction of acetoxy groups through acetylation reactions using acetic anhydride and a suitable catalyst.

    Formation of the Isoindole Moiety: This involves the reaction of a tetrachlorophthalic anhydride with an appropriate amine to form the tetrachloro-1,3-dioxoisoindole structure.

    Glycosylation: Coupling of the isoindole derivative with a sugar moiety, followed by acetylation to protect the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-(tetrachlorophthalimido)-d- can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

    Substitution Reactions: The tetrachloro-isoindole moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the isoindole ring or the sugar moiety.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted isoindole compounds, and various oxidation or reduction products.

Scientific Research Applications

2-Deoxy-2-(tetrachlorophthalimido)-d- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Deoxy-2-(tetrachlorophthalimido)-d- involves its interaction with specific molecular targets and pathways. The compound’s acetoxy groups and isoindole moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-oxo-1,6-dihydro-9H-purin-9-yl)tetrahydro-2-furanyl]methoxy: A compound with similar structural features but different functional groups.

    [(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal: Another structurally related compound with different biological activities.

Uniqueness

2-Deoxy-2-(tetrachlorophthalimido)-d- is unique due to its combination of acetoxy groups and the tetrachloro-isoindole moiety, which confer distinct chemical reactivity and potential biological activities not found in similar compounds.

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl4NO11/c1-6(28)34-5-10-18(35-7(2)29)19(36-8(3)30)17(22(38-10)37-9(4)31)27-20(32)11-12(21(27)33)14(24)16(26)15(25)13(11)23/h10,17-19,22H,5H2,1-4H3/t10-,17-,18-,19-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJWAARTNUUTKR-XCRQVKOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl4NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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